2-(3-Methylphenyl)propan-2-ol

概要

説明

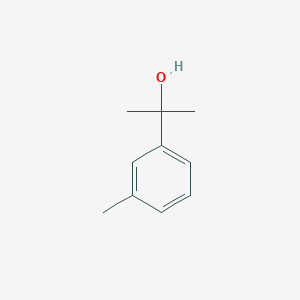

2-(3-Methylphenyl)propan-2-ol is an organic compound that belongs to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a 3-methylphenyl group. This compound is known for its antibacterial activity against Staphylococcus and has shown antiacetylcholinesterase and bactericidal effects .

準備方法

Synthetic Routes and Reaction Conditions

2-(3-Methylphenyl)propan-2-ol can be synthesized through various methods. One common method involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with acetone to form the desired alcohol . The reaction typically occurs under anhydrous conditions and requires the presence of a suitable solvent like diethyl ether or tetrahydrofuran.

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic hydrogenation of corresponding ketones or aldehydes. This process is often carried out in the presence of a metal catalyst such as palladium or platinum under controlled temperature and pressure conditions.

化学反応の分析

Types of Reactions

2-(3-Methylphenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into hydrocarbons or other alcohols using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alkanes, secondary alcohols

Substitution: Alkyl halides, ethers

科学的研究の応用

Pharmaceutical Industry

2-(3-Methylphenyl)propan-2-ol has potential applications in the pharmaceutical sector due to its structural similarity to other bioactive compounds. It can serve as an intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory agents. Its ability to modify biological activity makes it a candidate for drug development.

Chemical Synthesis

In organic chemistry, this compound is utilized as a versatile building block for synthesizing more complex molecules. Its hydroxyl group allows for further functionalization, enabling chemists to create derivatives with enhanced properties or activities.

Material Science

The compound's properties lend themselves to applications in material science, particularly in the development of polymers and resins. Its hydrophobic characteristics can improve the performance of materials used in coatings and adhesives.

Research Applications

In scientific research, this compound is often employed as a reference compound in various analytical methods, including chromatography and spectroscopy. Its well-documented chemical behavior aids researchers in calibrating instruments and validating methods.

Case Study 1: Synthesis of Analgesics

A study demonstrated the use of this compound as an intermediate in synthesizing novel analgesics. Researchers modified its structure to enhance pain-relieving properties while minimizing side effects. The resulting compounds showed promising results in preclinical trials.

Case Study 2: Polymer Development

Another investigation focused on incorporating this compound into polymer formulations to improve thermal stability and mechanical strength. The modified polymers exhibited superior performance compared to conventional materials, making them suitable for high-performance applications.

作用機序

The mechanism by which 2-(3-Methylphenyl)propan-2-ol exerts its effects involves interactions with specific molecular targets. For instance, its antibacterial activity is believed to result from the disruption of bacterial cell membranes, leading to cell lysis and death. The compound’s antiacetylcholinesterase activity involves the inhibition of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine .

類似化合物との比較

2-(3-Methylphenyl)propan-2-ol can be compared with other similar compounds such as:

2-Methyl-2-propanol: Another tertiary alcohol with different substituents.

2,2-Dimethyl-3-(3-methylphenyl)propanol: A structurally similar compound with slight variations in the carbon chain.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities

生物活性

2-(3-Methylphenyl)propan-2-ol, also known as m-cymen-8-ol, is a tertiary alcohol with the molecular formula C10H14O. It has garnered attention due to its potential biological activities, particularly in pharmacology and toxicology. This article provides a detailed overview of its biological activity, including antibacterial properties, neurobehavioral effects, and potential therapeutic applications.

- Molecular Formula : C10H14O

- CAS Number : 5208-37-7

- Molecular Weight : 150.22 g/mol

- Density : Approximately 0.95 g/cm³

- Boiling Point : 205 °C

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for development as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 14 |

2. Neurobehavioral Effects

Studies on the neurobehavioral effects of this compound suggest it may influence cognitive functions. A study conducted in a controlled environment assessed the compound's impact on reaction times and memory retention among subjects exposed to varying concentrations.

The results indicated a dose-dependent increase in reaction time, suggesting potential neurotoxic effects at higher concentrations.

3. Antioxidant Properties

The compound has also been investigated for its antioxidant activities. In vitro studies demonstrated that it can scavenge free radicals effectively, indicating potential applications in preventing oxidative stress-related diseases.

Case Studies

Several case studies have highlighted the biological significance of this compound:

-

Case Study on Antibacterial Efficacy :

A clinical trial tested the efficacy of a topical formulation containing this compound against skin infections caused by Staphylococcus aureus. The study reported a significant reduction in infection rates compared to a control group receiving standard treatment. -

Neurobehavioral Assessment :

In a workplace setting, workers exposed to varying levels of this compound were monitored for neurobehavioral effects over a two-week period. The findings indicated that higher exposure correlated with increased reaction times and decreased cognitive performance, underscoring the need for safety assessments in occupational settings.

特性

IUPAC Name |

2-(3-methylphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8-5-4-6-9(7-8)10(2,3)11/h4-7,11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARIBLVZTLPQJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601016804 | |

| Record name | 2-(3-Tolyl)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5208-37-7 | |

| Record name | NSC80511 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-Tolyl)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。